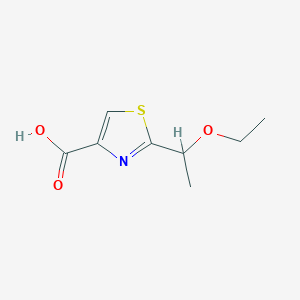

2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid

Übersicht

Beschreibung

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role or function in various applications.

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid, a derivative of 2-amino-1,3-thiazole-4-carboxylic acid, has been synthesized and studied for its biological activities. It's been noted for its fungicidal and antivirus activities. Specifically, compounds from this derivative have exhibited notable effectiveness against certain fungi and the Tobacco Mosaic Virus (TMV) under different models, showcasing their potential in controlling these organisms (Li Fengyun et al., 2015).

Transformations and Derivatives

The compound has been a subject of various transformations and syntheses, leading to the creation of novel derivatives with potential applications. One such study involved the transformation of a related compound into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, indicating the versatility of this chemical structure in synthesizing a range of compounds with possible practical applications (A. Albreht et al., 2009).

Anticorrosive Properties

Inhibition of Mild Steel Corrosion

Thiazole hydrazones, closely related to the compound , have shown significant potential in inhibiting the corrosion of mild steel in acid media. The compounds studied were effective in reducing corrosion rates, showcasing the potential of thiazole derivatives in industrial applications, particularly in protecting metals against corrosion (Turuvekere K. Chaitra et al., 2016).

Antimicrobial and Antiviral Properties

Antimicrobial and Antiviral Activities

The compound and its derivatives have been studied for their antimicrobial and antiviral properties. Hydroxycinnamic acid amides of a thiazole containing TFA.valine-4-carboxylic acid ethyl ester, related to the 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid, showed promising results in antioxidant and antiviral activities against influenza virus and human herpes virus (I. Stankova et al., 2009).

Structural and Liquid Crystal Studies

Crystal Structure Analysis

Studies on the crystal structure of compounds similar to 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid reveal intricate details about molecular arrangement and interactions. For instance, the analysis of the crystal structure of febuxostat–acetic acid (1/1) has provided insights into how thiazole rings interact with other molecules, forming supramolecular chains and exhibiting π–π stacking. Such structural analyses are crucial for understanding the physical properties and potential applications of these compounds (Min Wu et al., 2015).

Liquid Crystalline Behaviors

Carboxylic acid derivatives containing the 1,3,4-thiadiazole ring have been synthesized and their liquid crystalline behaviors studied. The study found that the liquid crystal properties are influenced by factors such as the length of the alkoxy chain attached to the phenyl moiety, indicating the potential of these compounds in liquid crystal technology (H. J. Jaffer et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.

Zukünftige Richtungen

This involves discussing potential areas of future research, such as new synthetic routes, applications, or modifications to the compound.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature. If you have a different compound or a more specific question about this compound, feel free to ask!

Eigenschaften

IUPAC Name |

2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBIVCFGEMSRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)

![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)

![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)

![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)

![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)

![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)